molecular formula C5H4S5 B1362622 4,5-Ethylenedithio-1,3-dithiole-2-thione CAS No. 59089-89-3

4,5-Ethylenedithio-1,3-dithiole-2-thione

Cat. No. B1362622
CAS RN: 59089-89-3
M. Wt: 224.4 g/mol
InChI Key: LFPIFRGVCYRUEO-UHFFFAOYSA-N
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Description

“4,5-Ethylenedithio-1,3-dithiole-2-thione” is a chemical compound with the molecular formula C5H4S5 . It has a molecular weight of 224.39 . It is a solid at 20°C .


Synthesis Analysis

The synthesis of “4,5-Ethylenedithio-1,3-dithiole-2-thione” has been reported in the literature . The compound was prepared by the reaction of 1,3-dithiole-2,4,5-trithione with ethylene .


Molecular Structure Analysis

The molecular structure of “4,5-Ethylenedithio-1,3-dithiole-2-thione” can be represented by the SMILES string S=C1SC2=C (SCCS2)S1 . The InChI key for this compound is LFPIFRGVCYRUEO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound “4,5-Ethylenedithio-1,3-dithiole-2-thione” has been used in the synthesis of silver(I) complexes . These complexes have unique dimeric and two-dimensional structures respectively and are assembled by S · · · S contacts .

It is a solid at 20°C . The compound has a melting point of 123-126 °C .

Scientific Research Applications

Synthesis of Tetrathiafulvalenes

The compound 4,5-Ethylenedithio-1,3-dithiole-2-thione is a key intermediate in the synthesis of tetrathiafulvalenes . Tetrathiafulvalenes are important organic conductors and have been used in the development of molecular electronics.

Development of Nickel Complexes

There has been research into the development of nickel complexes with 1,3-dithiole-2-thione-4,5-dithiolate ligands . These complexes have potential applications in catalysis and materials science.

Computational Chemistry

The compound has been used in computational chemistry studies. For example, the theoretical calculation of 4,5-Ethylenedithio-1,3-dithiole-2-thione was carried out using a hybrid method of Hartree-Fock and density functional theory (DFT) B3LYP methods .

Mechanism of Action

Target of Action

It has been found to form complexes with silver(i), indicating potential interactions with metal ions .

Mode of Action

It has been observed to form unique dimeric and two-dimensional structures with silver(I) via S···S contacts . This suggests that the compound may interact with its targets through sulfur-sulfur contacts.

Result of Action

Its ability to form complexes with silver(i) suggests it may have potential applications in the field of coordination chemistry .

Action Environment

The action of 4,5-Ethylenedithio-1,3-dithiole-2-thione can be influenced by environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to air, light, or high temperatures may affect its stability and efficacy.

properties

IUPAC Name

5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPIFRGVCYRUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)SC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326950
Record name 4,5-Ethylenedithio-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Ethylenedithio-1,3-dithiole-2-thione

CAS RN

59089-89-3
Record name 4,5-Ethylenedithio-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
4,5-Ethylenedithio-1,3-dithiole-2-thione
Reactant of Route 3
4,5-Ethylenedithio-1,3-dithiole-2-thione

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